molecular formula C8H13N3O2 B068042 5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one CAS No. 160155-04-4

5,5-Dimethyl-4-(2-(propan-2-ylidene)hydrazinyl)oxazol-2(5H)-one

Cat. No.: B068042
CAS No.: 160155-04-4
M. Wt: 183.21 g/mol
InChI Key: WGEODTLHFLNYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is a heterocyclic compound with a unique structure that includes an oxazole ring substituted with a hydrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one typically involves the reaction of 2-(propan-2-ylidene)hydrazinecarbothioamide with acetic anhydride . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using batch or continuous flow reactors, with optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted oxazole derivatives.

Scientific Research Applications

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

5,5-Dimethyl-4-(2-propan-2-ylidenehydrazinyl)-1,3-oxazol-2-one is unique due to its specific substitution pattern on the oxazole ring, which imparts distinct chemical and biological properties

Properties

CAS No.

160155-04-4

Molecular Formula

C8H13N3O2

Molecular Weight

183.21 g/mol

IUPAC Name

(4Z)-5,5-dimethyl-4-(propan-2-ylidenehydrazinylidene)-1,3-oxazolidin-2-one

InChI

InChI=1S/C8H13N3O2/c1-5(2)10-11-6-8(3,4)13-7(12)9-6/h1-4H3,(H,9,11,12)

InChI Key

WGEODTLHFLNYMC-UHFFFAOYSA-N

Isomeric SMILES

CC(=NNC1=NC(=O)OC1(C)C)C

SMILES

CC(=NN=C1C(OC(=O)N1)(C)C)C

Canonical SMILES

CC(=NNC1=NC(=O)OC1(C)C)C

Synonyms

2,4-Oxazolidinedione,5,5-dimethyl-,4-[(1-methylethylidene)hydrazone](9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.